![molecular formula C9H15ClSi2 B14393396 (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane CAS No. 88137-54-6](/img/structure/B14393396.png)
(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane is an organosilicon compound characterized by the presence of both chloromethyl and ethynyl groups attached to a dimethylsilyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with chloromethylsilane and ethynyl(dimethyl)silane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran. The temperature is maintained at around 0-5°C to control the reactivity of the chloromethyl group.
Catalysts: A palladium catalyst is commonly used to facilitate the coupling of the ethynyl group with the chloromethylsilane.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The ethynyl groups in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted silanes.
Substitution: Formation of amine or thiol-substituted silanes.
Aplicaciones Científicas De Investigación
(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
(Chloromethyl)dimethylsilane: Lacks the ethynyl groups, making it less versatile in terms of chemical reactivity.
(Ethynyl)dimethylsilane: Lacks the chloromethyl group, limiting its ability to participate in substitution reactions.
(Chloromethyl)trimethylsilane: Contains an additional methyl group, which can affect its steric properties and reactivity.
Uniqueness: (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane is unique due to the presence of both chloromethyl and ethynyl groups, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
88137-54-6 |
|---|---|
Fórmula molecular |
C9H15ClSi2 |
Peso molecular |
214.84 g/mol |
Nombre IUPAC |
chloromethyl-[2-[ethynyl(dimethyl)silyl]ethynyl]-dimethylsilane |
InChI |
InChI=1S/C9H15ClSi2/c1-6-11(2,3)7-8-12(4,5)9-10/h1H,9H2,2-5H3 |
Clave InChI |
YXAYKFUOKXFDNM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCl)C#C[Si](C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)


![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
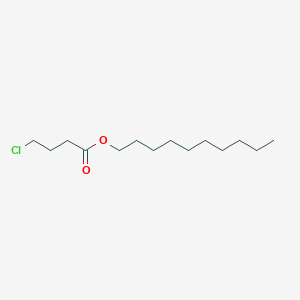
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
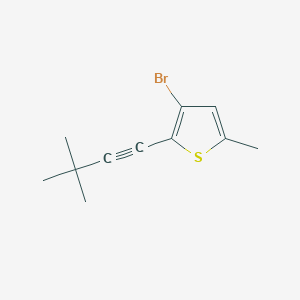
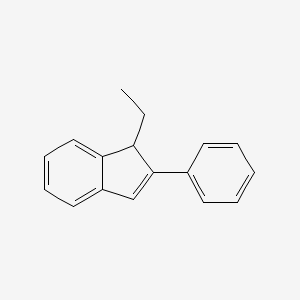
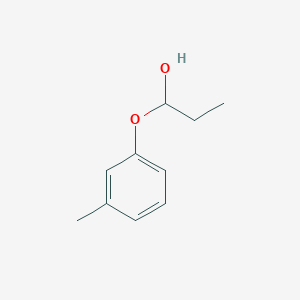
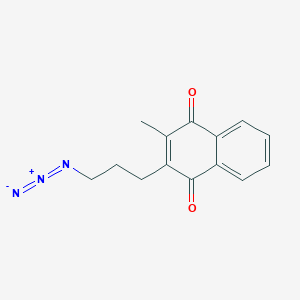
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
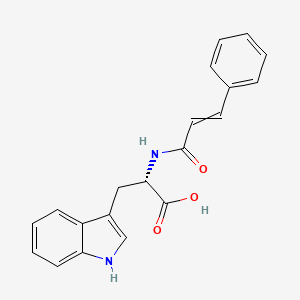
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
